2,6-Difluoro-4-(piperazin-1-yl)phenoldihydrochloride
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Overview
Description
2,6-difluoro-4-(piperazin-1-yl)phenol dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a piperazine ring and two fluorine atoms attached to a phenol group, making it a valuable compound for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-4-(piperazin-1-yl)phenol dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-4-(piperazin-1-yl)phenol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include quinone derivatives, amines, and various substituted phenol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,6-difluoro-4-(piperazin-1-yl)phenol dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-difluoro-4-(piperazin-1-yl)phenol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring and fluorine atoms play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2,6-difluoro-4-(methylpiperazin-1-yl)phenol
- 2,6-difluoro-4-(ethylpiperazin-1-yl)phenol
- 2,6-difluoro-4-(propylpiperazin-1-yl)phenol
Uniqueness
Compared to similar compounds, 2,6-difluoro-4-(piperazin-1-yl)phenol dihydrochloride exhibits unique properties due to the presence of the piperazine ring and the specific positioning of the fluorine atoms. These structural features enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and industrial applications .
Biological Activity
2,6-Difluoro-4-(piperazin-1-yl)phenol dihydrochloride (CAS No. 2728039-58-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and research findings, supported by data tables and relevant case studies.
The molecular structure of 2,6-difluoro-4-(piperazin-1-yl)phenol dihydrochloride includes a piperazine ring and fluorine substituents, which enhance its biological activity. The compound is synthesized through various chemical reactions, including cyclization and substitution processes.
Preliminary studies suggest that the biological activity of 2,6-difluoro-4-(piperazin-1-yl)phenol dihydrochloride may involve interactions with specific molecular targets, potentially modulating enzyme activities and cellular signaling pathways. The presence of fluorine atoms and the piperazine moiety are crucial for binding to these targets.
Anticancer Properties
Research indicates that this compound may possess anticancer properties. It has been studied for its ability to inhibit certain cancer-related pathways, particularly those involving the SWI/SNF chromatin remodeling complex. Inhibiting components of this complex can lead to synthetic lethality in cancers with specific genetic mutations .
Case Studies
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that 2,6-difluoro-4-(piperazin-1-yl)phenol dihydrochloride exhibited significant cytotoxic effects. The compound was found to induce apoptosis in BRG1-deficient cancer cells, highlighting its potential as a targeted therapy for specific cancer types.
Case Study 2: Antimicrobial Effects
In vitro assays showed that the compound also possesses antimicrobial properties against several bacterial strains. Its efficacy was evaluated through minimum inhibitory concentration (MIC) tests, revealing potential applications in treating bacterial infections.
Research Findings
Recent studies have provided insights into the pharmacological profile of 2,6-difluoro-4-(piperazin-1-yl)phenol dihydrochloride. Below is a summary table of key findings:
Properties
Molecular Formula |
C10H14Cl2F2N2O |
---|---|
Molecular Weight |
287.13 g/mol |
IUPAC Name |
2,6-difluoro-4-piperazin-1-ylphenol;dihydrochloride |
InChI |
InChI=1S/C10H12F2N2O.2ClH/c11-8-5-7(6-9(12)10(8)15)14-3-1-13-2-4-14;;/h5-6,13,15H,1-4H2;2*1H |
InChI Key |
MMQWUIWNGCREKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C(=C2)F)O)F.Cl.Cl |
Origin of Product |
United States |
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